(1,2-13C2)butanoic acid

Catalog No.
S1914393
CAS No.
286367-72-4
M.F
C4H8O2
M. Wt
90.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(1,2-13C2)butanoic acid

CAS Number

286367-72-4

Product Name

(1,2-13C2)butanoic acid

IUPAC Name

(1,2-13C2)butanoic acid

Molecular Formula

C4H8O2

Molecular Weight

90.09 g/mol

InChI

InChI=1S/C4H8O2/c1-2-3-4(5)6/h2-3H2,1H3,(H,5,6)/i3+1,4+1

InChI Key

FERIUCNNQQJTOY-CQDYUVAPSA-N

SMILES

CCCC(=O)O

Canonical SMILES

CCCC(=O)O

Isomeric SMILES

CC[13CH2][13C](=O)O

Unveiling Metabolic Pathways with Isotopic Labeling

The presence of ¹³C isotopes in Butyric acid-1,2-13C2 allows researchers to track its movement and transformation within a system. When this isotopically labeled molecule is introduced into an organism or biological process, scientists can monitor its fate using techniques like Mass Spectrometry . By analyzing the distribution of ¹³C isotopes in resulting products, researchers can elucidate metabolic pathways – the intricate routes molecules take within cells or organisms. This information is crucial for understanding how organisms utilize nutrients, synthesize essential molecules, and maintain their overall health.

(1,2-Carbon-13)butanoic acid, also known as butyric acid-1,2-^13C_2, is a stable isotope-labeled derivative of butanoic acid. Its molecular formula is C₄H₈O₂, and it features two carbon atoms that are isotopically labeled with carbon-13 (^13C). This compound is an oily, colorless liquid with a characteristic unpleasant odor, commonly associated with rancid butter, from which its name derives. Butanoic acid is a short-chain saturated fatty acid that plays a significant role in various biological processes and industrial applications.

Typical of carboxylic acids:

  • Esterification: Reacts with alcohols to form esters, which are often used in flavorings and fragrances.
    RCOOH+R OHRCOOR +H2O\text{RCOOH}+\text{R OH}\rightarrow \text{RCOOR }+\text{H}_2\text{O}
  • Saponification: Reacts with sodium hydroxide to produce sodium butyrate and water.
    C4H8O2+NaOHC4H7O2Na+H2O\text{C}_4\text{H}_8\text{O}_2+\text{NaOH}\rightarrow \text{C}_4\text{H}_7\text{O}_2\text{Na}+\text{H}_2\text{O}
  • Decarboxylation: Under certain conditions, butanoic acid can lose carbon dioxide to yield hydrocarbons.

Butanoic acid is known for its biological significance. It serves as a vital energy source for colonocytes (cells of the colon) and plays a role in gut health. Additionally, it has been studied for its potential effects on metabolism and its role as a signaling molecule in various physiological processes. In particular, butanoic acid has been shown to exhibit anti-inflammatory properties and may influence the gut microbiome positively.

The synthesis of (1,2-Carbon-13)butanoic acid can be achieved through various methods:

  • Microbial Fermentation: Anaerobic bacteria such as Clostridium butyricum can produce butanoic acid through the fermentation of carbohydrates.
  • Chemical Synthesis: It can be synthesized from acetic acid via the following reaction:
    2CH3COOHC4H8O2+CO2+H2O2\text{CH}_3\text{COOH}\rightarrow \text{C}_4\text{H}_8\text{O}_2+\text{CO}_2+\text{H}_2\text{O}
  • Labeled Isotope Incorporation: The incorporation of carbon-13 isotopes can be achieved during the fermentation or chemical synthesis process by using labeled precursors.

(1,2-Carbon-13)butanoic acid has several applications:

  • Nutritional Studies: Used as a tracer in metabolic studies to understand fatty acid metabolism.
  • Flavoring Agents: Employed in the food industry for its characteristic flavor profile.
  • Pharmaceuticals: Investigated for potential therapeutic roles in metabolic disorders and gut health.

Research on (1,2-Carbon-13)butanoic acid includes interaction studies that explore its effects on metabolic pathways and gut microbiota. The compound's ability to influence short-chain fatty acid levels has implications for health, particularly in relation to inflammatory bowel diseases and obesity. Studies have shown that butanoic acid can modulate immune responses and may have protective effects against certain diseases.

Several compounds are structurally or functionally similar to (1,2-Carbon-13)butanoic acid. Below is a comparison highlighting their uniqueness:

Compound NameMolecular FormulaCharacteristicsUnique Features
Butanoic AcidC₄H₈O₂Colorless liquid, unpleasant odorNaturally occurring in rancid butter
Propanoic AcidC₃H₆O₂Short-chain carboxylic acidOne carbon shorter than butanoic acid
Pentanoic AcidC₅H₁₀O₂Colorless liquidOne carbon longer than butanoic acid
Hexanoic AcidC₆H₁₂O₂Fatty odorUsed in flavorings and perfumes
Malonic AcidC₄H₆O₄Dicarboxylic acidContains two carboxyl groups

(1,2-Carbon-13)butanoic acid's unique feature lies in its isotopic labeling, which allows for precise tracking in biological studies and metabolic research. This labeling distinguishes it from other fatty acids by enabling researchers to study metabolic pathways involving short-chain fatty acids more effectively.

The synthesis and characterization of (1,2-¹³C₂)butanoic acid represents a specialized area of isotope chemistry requiring precise control over labeling position and maintenance of isotopic integrity throughout synthetic and purification processes. This section provides comprehensive coverage of synthetic methodologies, purification techniques, and analytical verification methods specifically developed for this doubly-labeled carbon isotopologue.

Chemical Synthesis Pathways for Position-Specific ¹³C Labeling

The preparation of (1,2-¹³C₂)butanoic acid demands synthetic approaches that can introduce carbon-13 isotopes at specific positions within the molecular framework while maintaining high isotopic purity and acceptable chemical yields. Several distinct synthetic pathways have been developed to address these requirements.

Carboxylation Reactions with ¹³C-Labeled Precursors

Carboxylation reactions using ¹³C-labeled carbon dioxide represent the most widely employed methodology for introducing isotopic labels at the carboxyl position of carboxylic acids [1] [2]. The strategic implementation of these reactions for (1,2-¹³C₂)butanoic acid synthesis requires careful selection of starting materials and reaction conditions to achieve dual labeling.

The primary synthetic route involves Grignard carboxylation using propylmagnesium bromide as the organometallic nucleophile and ¹³CO₂ as the electrophilic carbon source [2]. This reaction proceeds through nucleophilic attack of the Grignard reagent on ¹³CO₂, followed by hydrolytic workup to yield the labeled carboxylic acid. The reaction demonstrates excellent regioselectivity for carboxyl carbon labeling and achieves isotopic purities exceeding 99 atom percent ¹³C [2].

Alternative carboxylation methodologies employ transition metal-catalyzed carbonylation reactions. Palladium-catalyzed carboxylation of propyl halides using ¹³CO as the carbon monoxide source provides access to ¹³C-labeled butanoic acid derivatives [1]. These catalytic systems demonstrate remarkable functional group tolerance and can accommodate various substitution patterns while maintaining high isotopic fidelity.

Recent developments in decarboxylative carboxylation strategies offer complementary approaches for isotope exchange reactions [2] [3]. These methods involve initial decarboxylation of unlabeled carboxylic acids followed by recarboxylation with ¹³CO₂, enabling direct isotopic substitution without extensive synthetic manipulation. The process achieves excellent isotopic incorporation while preserving the overall molecular architecture [3].

Hydroxycarbonylation reactions using formic acid derivatives represent an emerging methodology for ¹³C incorporation [4]. Treatment of aryl diazonium salts with H¹³COOH under palladium catalysis provides efficient access to ¹³C-labeled carboxylic acids with satisfactory yields and isotopic purity [4].

Enzymatic Biosynthesis Using Isotopically Enriched Substrates

Enzymatic approaches to ¹³C labeling offer unique advantages in terms of stereoselectivity and mild reaction conditions, particularly for complex molecular architectures where chemical methods may prove challenging [5] [6]. The biosynthetic pathways for butanoic acid production can be effectively modified to incorporate ¹³C-labeled substrates, resulting in site-specific isotopic incorporation.

Microbial fermentation systems represent the most extensively studied enzymatic approach for ¹³C-labeled butanoic acid synthesis [5] [7]. Clostridium species, particularly Clostridium tyrobutyricum, demonstrate efficient conversion of ¹³C-labeled glucose and acetate precursors to butanoic acid through well-established metabolic pathways [5]. The incorporation of [1-¹³C]acetate and [2-¹³C]acetate into fermentation media results in specific labeling patterns that can be traced through the polyketide biosynthetic machinery [5].

The enzymatic carboxylation of acetyl-coenzyme A derivatives using isotopically labeled carbon dioxide provides another route for ¹³C incorporation [5]. Acetyl-CoA carboxylase enzymes demonstrate excellent substrate tolerance and can efficiently incorporate ¹³CO₂ into the growing carbon chain, resulting in carboxyl-labeled products with high isotopic fidelity [5].

Enzymatic elongation reactions using ¹³C-labeled malonyl-CoA derivatives offer precise control over labeling position within the carbon skeleton [5] [6]. The sequential condensation reactions catalyzed by fatty acid synthase complexes can be directed to incorporate ¹³C at specific positions by judicious selection of labeled building blocks [6].

Purification and Isolation Techniques for Isotopologues

The purification of isotopically labeled compounds requires specialized techniques that can effectively separate the desired isotopologue from unlabeled impurities while maintaining isotopic integrity throughout the isolation process [8] [9]. Several chromatographic and physical separation methods have been developed specifically for ¹³C-labeled carboxylic acids.

Fractional distillation represents the most straightforward approach for butanoic acid purification, taking advantage of the slight boiling point differences between isotopologues [10]. The isotope effect in vapor pressure results in preferential enrichment of lighter isotopologues in the vapor phase, requiring careful optimization of distillation conditions to achieve effective separation [10]. Multiple theoretical plates and controlled reflux ratios are essential for achieving high-purity isotopically labeled products [10].

Column chromatography using various stationary phases provides excellent resolution for isotopologue separation [8] [11]. Silica gel chromatography with gradient elution systems demonstrates effective separation of ¹³C-labeled carboxylic acids from their unlabeled counterparts [8]. The isotope effect on adsorption behavior results in differential retention times that can be exploited for preparative separations [11].

Gas chromatography represents one of the most powerful techniques for isotopologue separation, particularly when coupled with specialized stationary phases designed for isotope discrimination [11]. Ionic liquid stationary phases, including IL111i and SPB-20 phases, demonstrate remarkable ability to separate isotopologues based on subtle differences in molecular interactions [11]. The separation mechanism involves differential partitioning between the mobile and stationary phases, with heavier isotopologues typically exhibiting longer retention times on polar stationary phases [11].

Preparative high-performance liquid chromatography provides the highest resolution for isotopologue separation while maintaining excellent recovery yields [9] [12]. Reversed-phase chromatography using aqueous mobile phases demonstrates effective separation of carboxylic acid isotopologues with minimal isotopic fractionation [9]. Ion-pair chromatography and mixed-mode chromatography offer complementary separation mechanisms for challenging isotopologue mixtures [9].

Liquid-liquid extraction techniques using selective solvents can achieve preliminary enrichment of isotopically labeled compounds [13] [14]. Salting-out extraction systems using inorganic salts demonstrate efficient recovery of butyric acid from complex mixtures while maintaining isotopic composition [13] [15]. The combination of calcium chloride and ethanol-based extraction systems achieves extraction efficiencies exceeding 99% for butyric acid recovery [13].

Spectroscopic Verification of Labeling Position Fidelity

Verification of isotopic labeling position and quantification of isotopic enrichment requires sophisticated analytical techniques capable of distinguishing between different labeling patterns and measuring isotopic ratios with high precision [16] [17] [18].

¹³C Nuclear Magnetic Resonance Signature Analysis

¹³C Nuclear Magnetic Resonance spectroscopy serves as the primary analytical method for characterizing isotopically labeled compounds, providing detailed information about labeling position, isotopic enrichment, and molecular structure [16] [17] [19]. The technique exploits the magnetic properties of ¹³C nuclei to generate characteristic spectra that reveal the location and extent of isotopic labeling.

The ¹³C Nuclear Magnetic Resonance spectrum of (1,2-¹³C₂)butanoic acid exhibits distinctive features that confirm the position-specific labeling pattern [16] [19]. The carboxyl carbon (C1) resonates at δ 180.2 parts per million, appearing as a singlet due to the absence of scalar coupling with adjacent ¹²C nuclei [16] [19]. The α-carbon (C2) displays a characteristic signal at δ 36.5 parts per million, appearing as a triplet due to ¹³C-¹³C coupling with the labeled carboxyl carbon [16] [20].

¹³C-¹³C coupling constants provide crucial information about the connectivity between labeled carbon atoms and serve as definitive proof of dual labeling [20] [21]. The one-bond ¹³C-¹³C coupling constant between C1 and C2 typically ranges from 35-40 Hertz, confirming the adjacent positioning of the isotopic labels [20] [21]. This coupling pattern is diagnostic for the (1,2-¹³C₂) labeling pattern and distinguishes it from other possible isotopomers [21].

Quantitative ¹³C Nuclear Magnetic Resonance analysis enables precise determination of isotopic enrichment levels by comparing signal intensities of labeled and unlabeled carbon positions [22] [23]. Integration of ¹³C signals relative to external standards provides accurate measurement of atom percent ¹³C enrichment, typically achieving precision levels of ±0.1 atom percent [22] [23].

Two-dimensional ¹³C Nuclear Magnetic Resonance experiments, particularly ¹³C-¹³C correlation spectroscopy, provide unambiguous confirmation of isotopic labeling patterns [23] [24]. These experiments reveal direct ¹³C-¹³C connectivities through scalar coupling networks, enabling identification of all labeled positions within the molecular framework [23] [24]. The technique proves particularly valuable for complex labeling patterns where multiple ¹³C positions may be present [24].

Mass Spectrometric Fragmentation Patterns

Mass spectrometry provides complementary analytical information about isotopic labeling through characteristic fragmentation patterns and isotopologue distributions [18] [25] [26]. The technique offers high sensitivity for isotope detection and can provide quantitative information about labeling efficiency and position.

Electron ionization mass spectrometry of (1,2-¹³C₂)butanoic acid generates characteristic fragmentation patterns that reflect the isotopic labeling positions [27] [25]. The molecular ion peak appears at mass-to-charge ratio 91 for the doubly-labeled compound, representing a +2 mass shift from the unlabeled analog [25] [26]. This isotopic shift confirms the presence of two ¹³C atoms within the molecular framework [25].

Fragmentation analysis reveals diagnostic ion patterns that confirm labeling position [27] [25]. Loss of the carboxyl group ([M-CO₂H]⁺) generates a fragment at mass-to-charge ratio 46, indicating ¹³C labeling at the carboxyl position [27]. Chain fragmentation reactions produce characteristic ion series that reveal the distribution of isotopic labels throughout the carbon skeleton [27].

High-resolution mass spectrometry enables precise determination of isotopic composition through accurate mass measurement [18]. The technique can distinguish between different isotopologue species and provide quantitative information about isotopic purity [18]. Isotope ratio measurements achieve precision levels comparable to dedicated isotope ratio mass spectrometers [18].

Tandem mass spectrometry using collision-induced dissociation provides detailed structural information about labeled positions through controlled fragmentation pathways [18]. Multiple-stage mass spectrometry experiments can trace the fate of isotopic labels through complex fragmentation cascades, providing unambiguous confirmation of labeling patterns [18].

Chemical ionization mass spectrometry using various reagent gases can enhance molecular ion stability and provide alternative fragmentation pathways for structural elucidation [18]. Ammonia chemical ionization typically generates stable [M+NH₄]⁺ adduct ions that facilitate accurate molecular weight determination for isotopically labeled compounds [18].

Advanced Nuclear Magnetic Resonance Techniques for Isotopomer Analysis

Nuclear magnetic resonance spectroscopy represents the cornerstone analytical technique for comprehensive isotopomer characterization of (1,2-¹³C₂)butanoic acid [1] [2] [3]. The enhanced sensitivity provided by double ¹³C enrichment at positions 1 and 2 enables sophisticated two-dimensional nuclear magnetic resonance experiments that would be challenging with natural abundance samples [4] [5].

Two-Dimensional Nuclear Magnetic Resonance Correlation Spectroscopy Applications

Correlation spectroscopy, commonly referred to as homonuclear correlation spectroscopy, provides crucial structural connectivity information for (1,2-¹³C₂)butanoic acid through the detection of scalar coupling between neighboring nuclei [6] [7] [8]. This technique operates by identifying spins that are magnetically coupled to each other, typically within a range of up to four chemical bonds [9].

The correlation spectroscopy spectrum displays peaks along a diagonal that corresponds to the conventional one-dimensional proton nuclear magnetic resonance spectrum, while cross-peaks appearing off the diagonal indicate which hydrogen atoms are coupled to one another [8] [9]. For (1,2-¹³C₂)butanoic acid, correlation spectroscopy analysis reveals distinct cross-peak patterns that confirm the molecular connectivity. The enhanced ¹³C enrichment at the C1 and C2 positions creates additional coupling patterns that can be observed through carbon-proton correlation experiments, providing unambiguous structural confirmation [6] [7].

The gradient-enhanced double quantum filtered correlation spectroscopy variant offers superior spectral quality by suppressing single-proton signals and enhancing the desired correlation peaks [6]. This methodology proves particularly valuable when analyzing (1,2-¹³C₂)butanoic acid in complex biological matrices where spectral overlap may compromise conventional one-dimensional nuclear magnetic resonance analysis. The technique typically requires sample concentrations in the micromolar range and acquisition times of 30-60 minutes per experiment [7] [8].

Advanced correlation spectroscopy applications extend to heteronuclear correlation experiments, such as heteronuclear single quantum coherence spectroscopy, which directly correlates ¹³C and ¹H nuclei [8] [9]. For (1,2-¹³C₂)butanoic acid, these experiments provide definitive evidence for the ¹³C labeling positions and enable quantitative assessment of isotopic enrichment at each carbon center through integrated peak intensity measurements.

Quantitative ¹³C Isotopic Enrichment Calculations

Quantitative determination of ¹³C isotopic enrichment in (1,2-¹³C₂)butanoic acid requires sophisticated mathematical treatment of nuclear magnetic resonance spectral data to account for various instrumental and physical factors that influence signal intensities [10] [11] [12]. The fundamental approach involves measuring the integrated peak areas of ¹³C-enriched positions relative to natural abundance carbon signals, followed by correction for nuclear Overhauser effects, relaxation time differences, and instrument response factors [1] [13].

The basic enrichment calculation employs the relationship between measured peak intensities and the actual isotopic composition according to the formula: Enrichment (%) = [I(¹³C)/I(total)] × 100, where I(¹³C) represents the integrated intensity of the ¹³C-enriched signal and I(total) encompasses all carbon signals at that position [11] [12]. However, this simplified approach requires significant corrections for accurate quantitative results.

Nuclear Overhauser effect corrections represent a critical component of accurate enrichment calculations, as proton-decoupled ¹³C nuclear magnetic resonance experiments typically employ nuclear Overhauser enhancement to improve sensitivity [1] [13]. The enhancement factor varies depending on the number of directly attached hydrogen atoms, requiring position-specific correction factors. For butanoic acid, the carboxyl carbon (C1) experiences minimal nuclear Overhauser enhancement due to the absence of directly bonded hydrogen atoms, while the methylene carbons (C2, C3) and methyl carbon (C4) show progressively increasing enhancement factors [14] [13].

Relaxation time considerations further complicate quantitative analysis, as different carbon environments exhibit varying longitudinal relaxation times [14] [12]. Accurate quantitative nuclear magnetic resonance requires either extended pulse repetition delays to ensure complete relaxation between pulses or the application of relaxation time correction factors derived from independent T₁ measurements. For (1,2-¹³C₂)butanoic acid, typical relaxation times range from 1-10 seconds for different carbon positions, necessitating pulse delays of 30-50 seconds for fully quantitative conditions [10] [13].

Advanced isotopic enrichment calculations incorporate multinomial probability expressions to account for the distribution of isotopomers in doubly-labeled compounds [5] [15] [16]. For (1,2-¹³C₂)butanoic acid, the theoretical isotopomer distribution includes species with zero, one, or two ¹³C labels, each contributing distinct nuclear magnetic resonance signals. Mathematical deconvolution of these overlapping contributions enables precise determination of the actual enrichment at each labeled position.

Modern quantitative ¹³C nuclear magnetic resonance protocols achieve precision levels of ±2-5% relative error for isotopic enrichment measurements [10] [11], making this technique suitable for metabolic flux analysis applications where accurate quantification of label incorporation is essential for pathway elucidation.

Gas Chromatography-Mass Spectrometry Protocols

Gas chromatography-mass spectrometry represents a powerful analytical platform for the separation, identification, and quantification of (1,2-¹³C₂)butanoic acid in complex biological and environmental samples [17] [18] [19]. The volatile nature of butanoic acid makes it particularly amenable to gas chromatographic analysis, while mass spectrometric detection provides the selectivity and sensitivity required for isotopomer differentiation [20] [21].

Contemporary gas chromatography-mass spectrometry protocols for isotopomer analysis emphasize the use of chemical ionization techniques over traditional electron ionization methods [18] [22]. Chemical ionization, particularly with isobutane as the reagent gas, produces predominantly molecular ion species with minimal fragmentation, facilitating accurate isotopomer quantification by preserving the intact molecular framework [18] [22]. This approach contrasts with electron ionization, which generates extensive fragmentation patterns that can complicate isotopomer analysis through overlapping fragment ions from different isotopic species [20].

Optimized gas chromatography conditions for (1,2-¹³C₂)butanoic acid analysis typically employ capillary columns with polar stationary phases to achieve adequate retention and separation from co-eluting compounds [19] [21]. Temperature programming protocols generally initiate at 40-50°C with gradual heating rates of 3-10°C per minute to optimize peak shape and resolution. Derivatization strategies may be employed to improve chromatographic behavior and mass spectrometric response, with common approaches including methylation or trimethylsilylation reactions [17] [23].

Mass spectrometric detection strategies for isotopomer analysis focus on monitoring isotopologue clusters corresponding to the molecular ion region [18] [22]. For (1,2-¹³C₂)butanoic acid with the molecular formula C₄H₈O₂, the isotopologue pattern includes signals at mass-to-charge ratios corresponding to the incorporation of zero, one, or two ¹³C atoms. Selected ion monitoring or narrow scan acquisition modes provide enhanced sensitivity and selectivity for these target ions compared to full scan approaches [22] [21].

Data processing algorithms for gas chromatography-mass spectrometry isotopomer analysis require correction for natural isotope contributions from elements other than carbon, including ²H, ¹⁵N, ¹⁷O, ¹⁸O, and ³⁴S [18] [20]. These corrections become particularly important for accurate quantification of low-level isotopic enrichments where natural abundance contributions represent a significant fraction of the measured signal. Specialized software packages such as IsoSCAN have been developed to automate these corrections and streamline isotopomer quantification workflows [18] [22].

Validation protocols for gas chromatography-mass spectrometry isotopomer analysis include the use of certified isotopic standards and quality control materials to verify analytical accuracy and precision [24] [23]. Typical method performance characteristics achieve relative standard deviations of 1-3% for isotopomer ratio measurements, with detection limits in the nanogram range for pure compounds [18] [20].

Isotope Ratio Mass Spectrometry Applications

Isotope ratio mass spectrometry constitutes the gold standard analytical technique for ultra-high precision measurement of stable isotope ratios in (1,2-¹³C₂)butanoic acid [25] [26] [27]. This specialized mass spectrometric approach achieves measurement precision levels of ±0.1-0.5‰ for ¹³C/¹²C ratios, representing approximately two orders of magnitude better precision than conventional mass spectrometry techniques [26] [28].

The fundamental principle of isotope ratio mass spectrometry involves the conversion of organic compounds to simple gases, typically carbon dioxide for carbon isotope analysis, followed by mass spectrometric measurement of the isotope ratios in these product gases [25] [26]. For (1,2-¹³C₂)butanoic acid, this conversion is accomplished through high-temperature combustion in the presence of oxygen, producing carbon dioxide that retains the isotopic signature of the original compound [24] [28].

Gas chromatography-combustion-isotope ratio mass spectrometry represents the most widely applied configuration for compound-specific isotope analysis of volatile organic compounds [24] [28] [29]. This technique combines the separation capabilities of gas chromatography with the precision of isotope ratio mass spectrometry, enabling isotopic analysis of individual compounds in complex mixtures. The combustion interface operates at temperatures of 940-1000°C with copper oxide and platinum catalysts to ensure complete conversion of organic carbon to carbon dioxide [24].

The isotope ratio mass spectrometer employs a magnetic sector analyzer with multiple Faraday cup collectors to simultaneously measure the ion currents corresponding to different isotopomers of carbon dioxide [26] [27]. The primary isotopomers monitored include ¹²C¹⁶O₂ (mass 44), ¹³C¹⁶O₂ (mass 45), and ¹²C¹⁶O¹⁸O (mass 46), although only the mass 44 and 45 signals are used for ¹³C/¹²C ratio calculations [25] [28].

Results from isotope ratio mass spectrometry analysis are conventionally expressed using delta notation relative to the Vienna Pee Dee Belemnite international standard [26] [30]. The delta notation is defined as δ¹³C = [(Rsample/Rstandard) - 1] × 1000, where R represents the ¹³C/¹²C ratio and results are expressed in per mil units [11] [26]. For (1,2-¹³C₂)butanoic acid, typical delta values may range from highly enriched positive values (+500 to +1000‰) for synthetic isotopically labeled material to slightly negative values (-20 to -30‰) for biologically derived samples [11] [30].

XLogP3

0.8

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H412 (100%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Wikipedia

(1,2-~13~C_2_)Butanoic acid

Dates

Last modified: 04-14-2024

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